EBV‑EA Inhibition Potency Compared with Co‑Isolated Congeners
In a primary screening assay for anti‑tumor promoters, methyl lucidenate P (1b) inhibited TPA‑induced EBV‑EA activation in Raji cells by 96–100% at a molar ratio of 1 × 10³ compound/TPA [1]. All other triterpenoids tested in the same study, including lucidenic acid P (1a), methyl lucidenate Q (2b), and known lucidenic acids A, C, D2, E2, F, and ganoderic acids E, F, T‑Q, showed the same 96–100% inhibition at the identical concentration [1]. No IC₅₀ values or dose‑response curves were reported for individual compounds.
| Evidence Dimension | Inhibition of EBV‑EA induction (TPA‑stimulated Raji cells) |
|---|---|
| Target Compound Data | 96–100% inhibition at 1 × 10³ mol ratio/TPA |
| Comparator Or Baseline | 17 co‑isolated triterpenoids (lucidenic acids A, C, D2, E2, F, P, Q; ganoderic acids E, F, T‑Q; methyl lucidenates A, D2, E2, F, L, Q; methyl ganoderate F): all 96–100% inhibition at 1 × 10³ mol ratio/TPA |
| Quantified Difference | No difference resolved at the single concentration tested |
| Conditions | Raji cell line; TPA (12‑O‑tetradecanoylphorbol‑13‑acetate) as inducer; EBV‑EA detection method; compound to TPA molar ratio 1 × 10³ |
Why This Matters
This data confirms that methyl lucidenate P belongs to a class of potent EBV‑EA inhibitors but does not provide procurement‑level differentiation from its co‑isolated analogs.
- [1] Iwatsuki K, et al. J Nat Prod. 2003;66(12):1582‑1585. View Source
